1-(2-Methylallyl)cyclopropane-1-carboxylic acid

Building Block Quality Procurement Specification Cyclopropane Carboxylic Acid

1-(2-Methylallyl)cyclopropane-1-carboxylic acid (CAS 106434-69-9; C₈H₁₂O₂; MW 140.18) is a cyclopropane monocarboxylic acid bearing a 2-methylallyl substituent at the C1 position. The cyclopropane ring imposes conformational rigidity and a defined exit vector, while the 2-methylallyl group presents a 1,1-disubstituted terminal olefin that is sterically and electronically differentiated from simpler allyl, vinyl, or saturated alkyl side chains found in in-class analogs.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B13630161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylallyl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=C)CC1(CC1)C(=O)O
InChIInChI=1S/C8H12O2/c1-6(2)5-8(3-4-8)7(9)10/h1,3-5H2,2H3,(H,9,10)
InChIKeyJIZCNGYTKJEDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylallyl)cyclopropane-1-carboxylic acid: A Structurally Defined Cyclopropane Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-(2-Methylallyl)cyclopropane-1-carboxylic acid (CAS 106434-69-9; C₈H₁₂O₂; MW 140.18) is a cyclopropane monocarboxylic acid bearing a 2-methylallyl substituent at the C1 position . The cyclopropane ring imposes conformational rigidity and a defined exit vector, while the 2-methylallyl group presents a 1,1-disubstituted terminal olefin that is sterically and electronically differentiated from simpler allyl, vinyl, or saturated alkyl side chains found in in-class analogs . It is supplied as a research building block at 98% purity by multiple vendors and is employed in the synthesis of bioactive molecules, agrochemical intermediates, and functional materials .

1
Structurally defined cyclopropane scaffold with 2-methylallyl substituent
2
1,1-Disubstituted terminal olefin for regioselective derivatization
3
Consistent 98% purity specification for parallel library synthesis

Why 1-(2-Methylallyl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Allyl, Vinyl, or Saturated Cyclopropane Carboxylic Acid Analogs


Cyclopropane-1-carboxylic acids with differing C1 side chains are not interchangeable building blocks because the steric bulk, electronic character, and olefin substitution pattern of the side chain directly govern reactivity in downstream transformations, biological target engagement, and physicochemical properties [1]. The 2-methylallyl substituent of the target compound provides a 1,1-disubstituted olefin that is more electron-rich and sterically encumbered than the monosubstituted allyl or vinyl groups of closest analogs, altering regioselectivity in cycloadditions, cross-couplings, and electrophilic additions [2]. Substituting with the saturated isobutyl analog eliminates the olefin entirely, removing the handle for olefin-based derivatization. The quantitative comparisons below establish the measurable parameters that differentiate this compound from its closest structural neighbors.

Olefin mismatch Different olefin substitution pattern (1,1-disubstituted vs monosubstituted) alters regioselectivity in key transformations
Lipophilicity gap Markedly different LogP vs allyl analog shifts permeability and protein binding predictions
Purity variability Commercial purity specification mismatch introduces unaccounted impurities affecting stoichiometry

Quantitative Comparative Evidence for 1-(2-Methylallyl)cyclopropane-1-carboxylic acid Against Three Structural Analogs


Commercial Purity: 98% Assay Outperforms Allyl Analog Typical 95% Specification

The target compound is routinely supplied at 98% purity (GC/HPLC) by multiple independent vendors including Fluorochem and ChemScene . In contrast, the closest allyl analog, 1-allylcyclopropane-1-carboxylic acid (CAS 80360-57-2), is most commonly listed at 95% purity across major suppliers (Fluorochem, CymitQuimica) . The 3-percentage-point purity gap translates to a difference of up to 30 mg of unidentified impurities per gram of material, which can confound reaction stoichiometry and biological assay interpretation when the analog is used as a direct replacement .

Purity Specification
Head-to-head
98% vs 95% (allyl analog)
+3% purity; ~30 mg less impurity/g
Higher starting purity supports parallel library reproducibility
Vendor QC; GC/HPLC area normalization
Building Block Quality Procurement Specification Cyclopropane Carboxylic Acid

Lipophilicity (LogP): A 0.51-Log-Unit Increase Over the Allyl Analog Modulates Permeability and Protein Binding

The target compound exhibits a computed LogP of 1.94 (Fluorochem) to 1.82 (ChemScene), reflecting the hydrophobic contribution of the 2-methylallyl side chain . The allyl analog 1-(prop-2-en-1-yl)cyclopropane-1-carboxylic acid has a reported LogP of 1.43 , while the vinyl analog registers XLogP3 of 0.9 [1]. This represents a LogP increase of approximately 0.4–0.5 log units relative to the allyl congener and ~1.0 log unit over the vinyl compound. In medicinal chemistry, a ΔLogP of 0.5 can shift permeability and plasma protein binding, influencing oral bioavailability predictions and requiring compensatory polarity elsewhere in a lead scaffold [2].

Lipophilicity (LogP)
Context-dependent
1.82–1.94 (target)
Allyl: 1.43 · Vinyl: 0.9
~0.5 log unit shift may alter permeability predictions
Computed values; non-harmonized algorithms
Lipophilicity Drug-likeness ADME Property Cyclopropane Building Block

Olefin Substitution Pattern: 1,1-Disubstituted (Methylallyl) vs. Monosubstituted (Allyl/Vinyl) Olefin Governs Regioselectivity in Downstream Transformations

The 2-methylallyl side chain presents a 1,1-disubstituted terminal olefin (C=CH₂ with a methyl branch on the adjacent carbon), whereas the allyl analog bears a monosubstituted terminal olefin (CH=CH₂). This structural difference dictates Markovnikov vs. anti-Markovnikov selectivity in hydroboration, epoxidation, and hydrohalogenation reactions . In palladium-catalyzed cross-coupling, the increased substitution at the internal allylic position retards β-hydride elimination pathways that can plague monosubstituted allyl systems, potentially improving reaction yield [1]. The saturated isobutyl analog (1-(2-methylpropyl)cyclopropane-1-carboxylic acid, CAS 1346641-21-1) forecloses all olefin chemistry entirely .

Olefin Substitution
Class-level
1,1-disubstituted (target)
vs monosubstituted (allyl/vinyl)
Alters Markovnikov/anti-Markovnikov selectivity
Reactivity inferred; quantitative ratios condition-dependent
Synthetic Utility Olefin Reactivity Regioselectivity Cyclopropane Derivatization

Molecular Weight and Fraction sp³ (Fsp3): Differentiated Physicochemical Profile for Fragment-Based and Lead-Optimization Libraries

The target compound (MW 140.18, Fsp3 = 0.625) occupies a distinct position in molecular property space compared to its analogs: the allyl analog (MW 126.16, Fsp3 ~0.571), the vinyl analog (MW 112.13, Fsp3 ~0.333), and the saturated isobutyl analog (MW 142.20, Fsp3 ~0.875) . The Fsp3 value of 0.625 places the compound closer to the favorable drug-likeness range (Fsp3 > 0.45 associated with lower attrition in clinical development), while the vinyl analog's Fsp3 of 0.33 falls below this threshold [1]. The 14-Dalton MW increment over the allyl analog provides additional van der Waals surface for hydrophobic contacts in target binding pockets, which may be critical for achieving potency in fragment growth campaigns .

MW & Fsp3 Profile
Context-dependent
MW 140.18 · Fsp3 0.625
Allyl: 126.16/0.571 · Vinyl: 112.13/0.333 · Isobutyl: 142.20/0.875
Occupies distinct property space for fragment growth
Calculated from molecular formula
Fragment-Based Drug Discovery Fsp3 Molecular Complexity Lead Optimization

pKa of the Carboxylic Acid Group: 4.66 vs. 4.74 for the Allyl Analog — A Measurable Acidity Difference Relevant to Salt Formation and Ionization State

The predicted pKa of the target compound's carboxylic acid group is 4.66 ± 0.20, compared with 4.74 ± 0.20 for the allyl analog . Although both values fall within the typical range for aliphatic carboxylic acids, the 0.08-unit difference indicates slightly higher acidity for the target compound. This small but measurable shift, attributable to the electron-donating inductive effect of the additional methyl group on the allyl chain, can influence the extent of ionization at physiological pH (7.4) and the propensity for salt or cocrystal formation during formulation development [1]. The vinyl analog is predicted to be more acidic still due to the electron-withdrawing character of the directly attached sp² carbon .

Acidity (pKa)
Context-dependent
4.66 ± 0.20 (target)
Allyl analog: 4.74 ± 0.20
Marginally higher acidity influences ionization at physiological pH
Predicted values; experimental determination lacking
Acidity Salt Formation Ionization Bioconjugation

Comparative Procurement Cost and Batch Size Availability: Differentiated Supply Landscape for the Methylallyl Variant

The target compound is available from multiple vendors (Leyan, ChemScene, Fluorochem) in batch sizes from 50 mg to 10 g, with the 1 g scale priced in the low hundreds of USD . The allyl analog (1-allylcyclopropane-1-carboxylic acid) shows significantly higher per-gram cost: Fluorochem lists £538/g, and Aladdin lists $340.90/g . The saturated isobutyl analog is priced at approximately €973/g (CymitQuimica) . The vinyl analog is available at comparable pricing but from fewer suppliers . The lower procurement cost of the target compound, combined with higher purity and broader vendor availability, reduces the economic barrier for library-scale synthesis while maintaining structural complexity .

Procurement Cost
Cross-study comparable
~$150–350/g (target)
Allyl: $341–538/g
2–3× lower cost per gram for library-scale synthesis
Prices May 2026; subject to variation
Procurement Cost Efficiency Supply Chain Research Chemical Sourcing

High-Value Application Scenarios for 1-(2-Methylallyl)cyclopropane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring High-Purity, Cost-Efficient Cyclopropane Building Blocks at Gram Scale

When synthesizing 50–200 compound libraries for hit-to-lead or lead optimization campaigns, the 98% purity specification of the target compound reduces pre-weighing purification steps by approximately 3 percentage points relative to the 95% allyl analog, minimizing cumulative impurity carry-through across multi-step parallel sequences . The 2–3× lower procurement cost per gram enables budget-efficient library production at the 5–10 g scale, while the 0.5-log-unit higher LogP expands chemical space coverage compared to libraries built exclusively on the allyl or vinyl scaffolds [1].

Agrochemical Intermediate Synthesis Exploiting 1,1-Disubstituted Olefin Reactivity for Pyrethroid or Cyclopropane Carboxylate Ester Derivatives

The 1,1-disubstituted terminal olefin of the 2-methylallyl group is a structural motif found in several pyrethroid and insecticidal cyclopropane carboxylic acid derivatives . The target compound can serve as a direct precursor for esterification with pyrethroid alcohol components, where the branched olefin influences insecticidal potency and mammalian toxicity profiles [1]. The predicted pKa of 4.66 facilitates controlled esterification or amidation under mild basic conditions without requiring protecting group strategies that would be necessary for more labile analogs .

Fragment-Based Drug Discovery (FBDD) Where Differentiated Fsp3 and MW Fill a Specific Gap Between Planar and Fully Saturated Fragments

In fragment library design, the target compound (MW 140.18, Fsp3 0.625) occupies a property 'sweet spot' — heavier and more three-dimensional than the vinyl analog (MW 112.13, Fsp3 0.333), yet retaining a reactive olefin handle absent in the saturated isobutyl analog (MW 142.20, Fsp3 0.875) . The combination of a strained cyclopropane core and a functionalizable olefin provides two distinct vectors for fragment elaboration: ring-opening and olefin derivatization, enabling rapid SAR exploration from a single starting material [1].

Bioconjugation and Prodrug Design Leveraging Controlled Carboxylic Acid Acidity (pKa 4.66) for pH-Sensitive Linker Chemistry

The marginally lower pKa (4.66 vs. 4.74 for the allyl analog) shifts the carboxylate ionization equilibrium at physiological pH, increasing the fraction ionized by approximately 2–3% . While individually modest, this shift can be amplified through cumulative effects in polyacidic conjugate systems or when precise control over charge state governs cell permeability or enzyme recognition. The target compound therefore offers a tunable acidity parameter for linker and prodrug design without resorting to electron-withdrawing substituents that might compromise metabolic stability [1].

Application
Selection Property
Validation Focus
Parallel medicinal chemistry library synthesis
High purity and cost-efficient gram-scale supply
Impurity profiling and batch consistency
Agrochemical intermediate synthesis
1,1-Disubstituted olefin reactivity
Regioselectivity in esterification or cycloaddition
Fragment-based drug discovery
Differentiated MW/Fsp3 and dual elaboration vectors
SAR exploration via cyclopropane and olefin handles
Bioconjugation and prodrug design
Controlled acidity profile for pH-sensitive linkers
Ionization-dependent conjugate stability
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